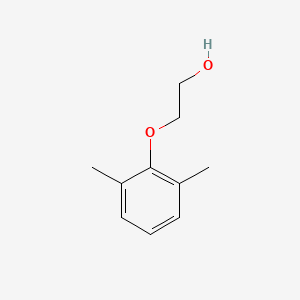

2-(2,6-Dimethylphenoxy)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTSLGCVWCVGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453768 | |

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16737-71-6 | |

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2 2,6 Dimethylphenoxy Ethan 1 Ol and Analogues

Established and Emerging Synthetic Pathways for the Direct Preparation of 2-(2,6-Dimethylphenoxy)ethan-1-ol

The direct synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol can be achieved through several key reaction types, with etherification and reduction strategies being the most prominent.

Etherification Reactions involving Phenol (B47542) and Ethylene (B1197577) Oxide Derivatives

The Williamson ether synthesis stands as a cornerstone for the formation of the ether bond in 2-(2,6-Dimethylphenoxy)ethan-1-ol. wikipedia.orgmasterorganicchemistry.com This classical SN2 reaction involves the nucleophilic attack of the 2,6-dimethylphenoxide ion on an electrophilic ethylene oxide equivalent, such as 2-chloroethanol (B45725). The reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby generating the more nucleophilic phenoxide.

The choice of base and solvent is critical to the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed. masterorganicchemistry.comresearchgate.net Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often preferred as they can solvate the cation while leaving the anionic nucleophile highly reactive. masterorganicchemistry.comresearchgate.net For instance, the reaction of 2,6-dimethylphenol (B121312) with 2-chloroethanol in the presence of potassium carbonate in a suitable solvent like DMF at elevated temperatures can afford 2-(2,6-Dimethylphenoxy)ethan-1-ol. researchgate.net

An alternative approach within this category is the reaction of the phenol with ethylene oxide itself. This reaction is typically catalyzed by a base and offers a more atom-economical route, as the only byproduct is the regenerated catalyst. However, controlling the regioselectivity and preventing polymerization can be challenging.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dimethylphenol, 2-Chloroethanol | K2CO3 | DMF | 70-110 | Not Specified | researchgate.net |

| Phenol, Ethylene Carbonate | Na-mordenite | - | 180-210 | ~97-98 (selectivity) | unibo.it |

Table 1: Examples of Etherification Reactions for Aryloxyethanol Synthesis

Reduction Strategies for Corresponding Carbonyl Compounds

Another primary route to 2-(2,6-Dimethylphenoxy)ethan-1-ol involves the reduction of a corresponding carbonyl compound, namely (2,6-Dimethylphenoxy)acetic acid or its ester derivatives. This two-step approach first establishes the ether linkage and then reduces the carboxylic acid or ester functionality to the primary alcohol.

The reduction is most commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). byjus.commasterorganicchemistry.com LiAlH4 is a potent source of hydride ions and is capable of reducing a wide range of carbonyl compounds, including carboxylic acids and esters, to their corresponding alcohols. byjus.commasterorganicchemistry.com The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or THF. byjus.com For example, the reduction of ethyl (2,6-dimethylphenoxy)acetate with LiAlH4 would yield 2-(2,6-Dimethylphenoxy)ethan-1-ol. It is crucial to perform this reaction under inert conditions due to the high reactivity of LiAlH4 with water and other protic solvents. byjus.com

| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ester | LiAlH4 | Diethyl ether/THF | Anhydrous, inert atmosphere | High | byjus.comdoubtnut.com |

| Carboxylic Acid | LiAlH4 | Diethyl ether/THF | Anhydrous, inert atmosphere | High | byjus.com |

Table 2: General Reduction Strategies for Carbonyl Precursors

Synthesis of Key Precursor Molecules and Intermediates

The synthesis of the target alcohol is often preceded by the preparation of key intermediates, which are then converted to the final product.

Preparation of (2,6-Dimethylphenoxy)acetic Acid and its Derivatives

(2,6-Dimethylphenoxy)acetic acid is a pivotal precursor for the reduction pathway to 2-(2,6-Dimethylphenoxy)ethan-1-ol. It is typically synthesized via a Williamson ether synthesis between 2,6-dimethylphenol and a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. pbworks.com

The reaction involves the deprotonation of 2,6-dimethylphenol with a base like sodium hydroxide (B78521) or potassium hydroxide to form the corresponding phenoxide. This is followed by the nucleophilic substitution of the halide from the haloacetic acid. The reaction is often carried out in an aqueous medium or a mixture of water and an organic solvent. The resulting (2,6-dimethylphenoxy)acetic acid can then be isolated by acidification of the reaction mixture. Ester derivatives, such as ethyl (2,6-dimethylphenoxy)acetate, can be subsequently prepared through Fischer esterification of the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

Synthesis of Related (2,6-Dimethylphenoxy)acetone Analogues

The synthesis of (2,6-dimethylphenoxy)acetone provides a precursor for related aryloxyalkanol structures and is relevant in the synthesis of other pharmaceutical compounds. This ketone can be prepared by the reaction of the sodium salt of 2,6-dimethylphenol with chloroacetone. This is another example of the versatile Williamson ether synthesis, where the phenoxide displaces the chloride from the alpha-haloketone.

Chemoenzymatic and Catalytic Approaches in Aryloxyalkane Ether Synthesis

In recent years, chemoenzymatic and advanced catalytic methods have emerged as powerful tools for the synthesis of aryloxyalkane ethers, often providing higher selectivity and milder reaction conditions compared to traditional methods.

Lipases, a class of enzymes, have been employed in the enantioselective synthesis of related chiral aryloxy alcohols. nih.gov These biocatalysts can catalyze the kinetic resolution of racemic alcohols or the enantioselective acylation of prochiral diols, providing access to enantiomerically enriched products. nih.gov For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic aryloxyalkanol, allowing for the separation of the two enantiomers.

Catalytic approaches for the synthesis of aryloxy alcohols include the use of transition metal catalysts. For example, ruthenium complexes have been shown to catalyze the oxidative C-H acylation of phenols with aldehydes, which can be a step towards related structures. nih.gov Furthermore, enantioselective ring-opening of terminal epoxides with phenols, catalyzed by chiral salen-cobalt complexes, has been reported as an effective method for the asymmetric synthesis of γ-aryloxy alcohols. datapdf.com These methods offer the potential for the development of more sustainable and efficient routes to 2-(2,6-Dimethylphenoxy)ethan-1-ol and its chiral analogues.

| Catalytic System | Reaction Type | Substrates | Product Type | Key Advantage | Reference |

| Lipase | Kinetic Resolution (Acylation) | Racemic alcohols, Acyl donor | Enantioenriched alcohols and esters | High enantioselectivity | nih.gov |

| Ruthenium complex | Oxidative C-H Acylation | Phenols, Aldehydes | 2-Acylphenols | Direct C-H functionalization | nih.gov |

| Chiral (salen)Co complexes | Enantioselective Epoxide Ring-Opening | Phenols, Terminal epoxides | Chiral γ-Aryloxy alcohols | High enantioselectivity | datapdf.com |

Table 3: Examples of Chemoenzymatic and Catalytic Approaches

Enantioselective Synthesis via Biocatalytic Transformations

The demand for enantiomerically pure pharmaceuticals and fine chemicals has driven the development of stereoselective synthetic methods. Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a powerful and environmentally benign approach to obtain chiral molecules with high enantiomeric excess (ee). A notable application in the synthesis of aryloxy alcohols is the lipase-catalyzed kinetic resolution of racemic mixtures.

A study on the kinetic resolution of a close analogue, rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297), demonstrates the efficacy of this method. mdpi.com In this process, a racemic mixture of the acetate is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. This allows for the separation of an enantioenriched alcohol and the corresponding unreacted acetate.

In the aforementioned study, various lipases were screened for their effectiveness in the kinetic resolution of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate. Among the enzymes tested, Amano lipase AK from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) immobilized on Immobead 150 were found to be highly efficient. mdpi.com Under optimized conditions, both the (R)-1-(2,6-dimethylphenoxy)propan-2-ol and the remaining (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate were obtained with an enantiomeric excess of over 99% and a conversion of 50%. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate

| Lipase Source | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Acetate (%) |

|---|---|---|---|

| Pseudomonas fluorescens (Amano AK) | 50 | >99 (R) | >99 (S) |

| Thermomyces lanuginosus (TLL) | 50 | >99 (R) | >99 (S) |

Data sourced from a study on the kinetic resolution of a mexiletine (B70256) intermediate. mdpi.com

This biocatalytic approach highlights a practical and highly selective method for producing enantiomerically pure aryloxy alcohols, which are valuable intermediates in the synthesis of more complex chiral molecules.

Advanced Catalytic Systems for Ether Formation and Functionalization

The Williamson ether synthesis, a classical method for preparing ethers from an alkoxide and an alkyl halide, has been a cornerstone of organic synthesis. masterorganicchemistry.com However, to enhance its efficiency and sustainability, advanced catalytic systems are being explored. These systems aim to improve reaction rates, yields, and selectivity while often operating under milder conditions.

Modern advancements in the Williamson ether synthesis include the use of:

Phase Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the alkoxide from the aqueous to the organic phase, accelerating the reaction. numberanalytics.com

Crown Ethers: These cyclic polyethers can complex with the cation of the alkoxide (e.g., Na⁺), effectively "freeing" the alkoxide anion and increasing its nucleophilicity. This leads to faster reaction rates and higher yields. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times by rapidly and uniformly heating the reactants. numberanalytics.com

Supported Gold Nanoparticles: Gold nanoparticles supported on various materials like metal oxides have shown catalytic activity in a range of organic transformations, including etherification reactions. unibo.itfrontiersin.orgacs.orgacs.org These catalysts can offer high activity and selectivity under mild conditions.

These advanced catalytic systems offer promising avenues for the efficient synthesis of 2-(2,6-dimethylphenoxy)ethan-1-ol and its analogues, potentially overcoming some of the limitations of the traditional Williamson ether synthesis.

Application of Green Chemistry Principles in the Production of Aryloxyethanols

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce environmental impact and enhance sustainability. The production of aryloxyethanols is an area where these principles can be effectively applied.

Atom Economy and Waste Minimization Strategies in Phenoxyether Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov The classical Williamson ether synthesis, while versatile, often suffers from poor atom economy. The reaction generates stoichiometric amounts of a salt byproduct (e.g., NaCl), which is considered waste. masterorganicchemistry.com

The atom economy for the Williamson synthesis of 2-phenoxyethanol (B1175444) from sodium phenoxide and 2-chloroethanol can be calculated as follows:

Reaction: C₆H₅ONa + ClCH₂CH₂OH → C₆H₅OCH₂CH₂OH + NaCl

Molecular Weights:

2-Phenoxyethanol (desired product): 138.16 g/mol

Sodium phenoxide: 116.10 g/mol

2-Chloroethanol: 80.51 g/mol

Sodium chloride (byproduct): 58.44 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (138.16 / (116.10 + 80.51)) x 100 ≈ 70.3%

This calculation shows that a significant portion of the reactant mass ends up as a byproduct.

A greener alternative to the Williamson ether synthesis for producing phenoxyethanols involves the reaction of a phenol with ethylene carbonate. rsc.orggoogle.comresearchgate.netrsc.org This reaction can be catalyzed by various catalysts, including heterogeneous ones like Na-mordenite, which can be more easily separated and reused. rsc.orgresearchgate.netrsc.org

Reaction with Ethylene Carbonate: C₆H₅OH + (CH₂O)₂CO → C₆H₅OCH₂CH₂OH + CO₂

This process has a significantly better atom economy as the main byproduct is carbon dioxide, which is less environmentally problematic than salt waste, especially if it can be captured and utilized. The reaction can be highly selective for the desired phenoxyethanol (B1677644), further minimizing waste. rsc.orgresearchgate.netrsc.org

Table 2: Comparison of Synthetic Routes to Phenoxyethanol based on Atom Economy

| Synthetic Route | Reactants | Main Byproduct | Atom Economy (%) |

|---|---|---|---|

| Williamson Ether Synthesis | Sodium phenoxide, 2-Chloroethanol | Sodium chloride | ~70.3% |

Utilization of Renewable Feedstocks and Sustainable Process Design

A key aspect of green chemistry is the use of renewable feedstocks to reduce reliance on finite fossil fuels. rsc.org Lignin (B12514952), a complex polymer found in plant cell walls, is the most abundant natural source of aromatic compounds and represents a promising renewable feedstock for the chemical industry. google.comresearchgate.net

The synthesis of 2-(2,6-dimethylphenoxy)ethan-1-ol requires 2,6-dimethylphenol as a starting material. Lignin can be depolymerized through various methods to yield a mixture of phenolic compounds. google.com Through catalytic upgrading processes, it is conceivable to produce 2,6-dimethylphenol from these lignin-derived monomers.

A potential sustainable process for 2-(2,6-dimethylphenoxy)ethan-1-ol could involve:

Lignin Depolymerization: Breaking down lignin from biomass into a stream of phenolic monomers.

Catalytic Upgrading: Selectively converting the phenolic monomers into 2,6-dimethylphenol.

Etherification: Reacting the bio-derived 2,6-dimethylphenol with a renewable source of the ethanol (B145695) group. Ethylene, for example, can be produced from bio-ethanol, and subsequently converted to ethylene oxide or ethylene carbonate for the etherification step.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 2,6 Dimethylphenoxy Ethan 1 Ol

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol moiety is a versatile site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Derivatization to Esters and Carboxylic Acid Derivatives

The primary alcohol of 2-(2,6-dimethylphenoxy)ethan-1-ol can be readily converted to esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. A common method for this transformation is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, often by azeotropic distillation. masterorganicchemistry.com

For example, the reaction of 2-(2,6-dimethylphenoxy)ethan-1-ol with acetic acid yields 2-(2,6-dimethylphenoxy)ethyl acetate (B1210297). The use of more reactive acylating agents, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base like pyridine, can also produce the corresponding ester, often under milder conditions. orgsyn.org The synthesis of various phenoxy- and alkoxyalkyl esters of dihydropyridine-dicarboxylic acids has been reported, highlighting the utility of this esterification in creating complex molecules. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst | 2-(2,6-Dimethylphenoxy)ethyl Acetate | Fischer Esterification |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Acyl Chloride (e.g., Acetyl Chloride) + Base | 2-(2,6-Dimethylphenoxy)ethyl Acetate | Acylation |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Carboxylic Anhydride (e.g., Acetic Anhydride) | 2-(2,6-Dimethylphenoxy)ethyl Acetate | Acylation |

Etherification Reactions and Formation of Higher Ethers

The hydroxyl group of 2-(2,6-dimethylphenoxy)ethan-1-ol can undergo etherification to form higher ethers. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.comkhanacademy.org This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the new ether linkage. wikipedia.orgyoutube.com

For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. francis-press.com The choice of reactants is crucial; for instance, to synthesize a methyl ether derivative, the alkoxide of 2-(2,6-dimethylphenoxy)ethan-1-ol would be reacted with a methyl halide. This method's broad scope allows for the preparation of both symmetrical and asymmetrical ethers. wikipedia.org

| Reactant 1 (Alcohol) | Base | Intermediate | Reactant 2 (Alkyl Halide) | Product (Ether) |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Sodium Hydride (NaH) | Sodium 2-(2,6-dimethylphenoxy)ethoxide | Methyl Iodide (CH₃I) | 1-Methoxy-2-(2,6-dimethylphenoxy)ethane |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Sodium Hydride (NaH) | Sodium 2-(2,6-dimethylphenoxy)ethoxide | Ethyl Bromide (CH₃CH₂Br) | 1-Ethoxy-2-(2,6-dimethylphenoxy)ethane |

Conversion to Alkyl Halides and Sulfonate Esters

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions. Treatment with hydrogen halides (HX) can convert the alcohol into the corresponding alkyl halide. youtube.commasterorganicchemistry.com The reaction with primary alcohols typically proceeds via an SN2 mechanism. masterorganicchemistry.comchemistrysteps.com Reagents like thionyl chloride (SOCl₂) for alkyl chlorides and phosphorus tribromide (PBr₃) for alkyl bromides are commonly used as they convert the hydroxyl into an excellent leaving group under milder conditions than strong acids. libretexts.org These reactions usually result in the inversion of stereochemistry if the carbon is chiral. libretexts.org

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. chemistrysteps.com Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. The formation of sulfonic esters can also be achieved through other methods, including reactions with sulfonic acids or their derivatives under various catalytic conditions. nih.govsci-hub.se

| Reactant | Reagent | Product | Leaving Group |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Thionyl Chloride (SOCl₂) | 1-Chloro-2-(2,6-dimethylphenoxy)ethane | SO₂ + Cl⁻ |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Phosphorus Tribromide (PBr₃) | 1-Bromo-2-(2,6-dimethylphenoxy)ethane | H₃PO₃ |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | p-Toluenesulfonyl chloride | 2-(2,6-Dimethylphenoxy)ethyl tosylate | Tosylate (TsO⁻) |

Oxidation Pathways of the Hydroxyl Moiety

The primary alcohol group of 2-(2,6-dimethylphenoxy)ethan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uklibretexts.org

Partial oxidation to the aldehyde, 2-(2,6-dimethylphenoxy)acetaldehyde, requires careful control of the reaction conditions to prevent further oxidation. chemguide.co.uk This is typically achieved by using a mild oxidizing agent or by distilling the aldehyde from the reaction mixture as it forms, taking advantage of its lower boiling point compared to the starting alcohol. docbrown.infosavemyexams.com

Full oxidation to the corresponding carboxylic acid, 2-(2,6-dimethylphenoxy)acetic acid, is accomplished by using a strong oxidizing agent, such as potassium dichromate(VI) or potassium permanganate(VII) in acidic solution, and heating the reaction mixture under reflux. docbrown.infolibretexts.org The reflux conditions ensure that any initially formed aldehyde is further oxidized to the carboxylic acid. libretexts.org

| Oxidation Stage | Product | Reagents and Conditions |

| Partial Oxidation | 2-(2,6-Dimethylphenoxy)acetaldehyde | Pyridinium chlorochromate (PCC); or K₂Cr₂O₇/H₂SO₄ with immediate distillation. chemguide.co.ukdocbrown.info |

| Full Oxidation | 2-(2,6-Dimethylphenoxy)acetic acid | K₂Cr₂O₇/H₂SO₄ (excess) with reflux; or KMnO₄/H⁺ with reflux. savemyexams.comlibretexts.org |

Transformations of the Aryl Ether Linkage

The aryl ether bond is generally stable but can be cleaved under specific, often harsh, conditions.

Cleavage Reactions of the Phenoxy Ether

The cleavage of the aryl ether linkage in molecules like 2-(2,6-dimethylphenoxy)ethan-1-ol is a significant reaction, particularly in the context of lignin (B12514952) model compounds, as this bond is prevalent in the lignin structure. nih.govrsc.org This transformation typically requires strong reagents. One common method is treatment with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon, which in this case is the ethyl group, leading to the formation of 2,6-dimethylphenol (B121312) and a haloethanol.

Catalytic methods are also employed for aryl-ether bond cleavage. nih.govrsc.org For instance, certain metal catalysts, sometimes in combination with a Lewis acid, can facilitate the hydrogenolysis of the C-O bond. rsc.org The presence of a hydroxyl group on the side chain, as in 2-(2,6-dimethylphenoxy)ethan-1-ol, can promote the cleavage of the aryl-ether linkage when activated by a Lewis acid. nih.gov

Substitution and Functionalization of the Aromatic Ring

The reactivity of the aromatic ring in 2-(2,6-dimethylphenoxy)ethan-1-ol towards electrophilic substitution is significantly influenced by the activating, ortho-, para-directing ether group and the two deactivating, ortho-, para-directing methyl groups. The phenoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack. However, the two methyl groups at the 2 and 6 positions provide considerable steric hindrance, which can impede the approach of electrophiles to the ortho positions.

Consequently, electrophilic substitution reactions on 2-(2,6-dimethylphenoxy)ethan-1-ol are expected to predominantly occur at the para position (position 4) of the aromatic ring, which is electronically activated by the ether oxygen and sterically more accessible than the ortho positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely yield 4-nitro-2-(2,6-dimethylphenoxy)ethan-1-ol.

Mechanisms of Intermolecular and Intramolecular Reactions

The presence of both a nucleophilic hydroxyl group and an ether linkage allows for a variety of intermolecular and intramolecular reactions.

Nucleophilic Substitution and Elimination Mechanisms

The primary alcohol functional group of 2-(2,6-dimethylphenoxy)ethan-1-ol can undergo nucleophilic substitution reactions. For these reactions to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group. This is typically achieved by protonation under acidic conditions or by converting it into a sulfonate ester, such as a tosylate.

Once a good leaving group is in place, the carbon bearing the leaving group can be attacked by a nucleophile. Given that it is a primary carbon, the reaction is likely to proceed via an S_N2 mechanism , which is a one-step process where the nucleophile attacks at the same time as the leaving group departs. This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center.

Competition between substitution and elimination reactions is a common theme. libretexts.org Elimination reactions, which result in the formation of an alkene, can occur via two main mechanisms: E1 and E2.

E1 (Elimination, Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. youtube.commasterorganicchemistry.comyoutube.com It is more common for tertiary and secondary substrates and is favored by weak bases and polar protic solvents. For a primary substrate like a derivative of 2-(2,6-dimethylphenoxy)ethan-1-ol, the formation of a primary carbocation is highly unfavorable, making the E1 pathway less likely. libretexts.org

E2 (Elimination, Bimolecular): This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group at the same time the leaving group departs. libretexts.orgmasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com For the E2 mechanism to occur, the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation. youtube.com Given that derivatives of 2-(2,6-dimethylphenoxy)ethan-1-ol are primary, E2 elimination can be promoted by the use of a strong, bulky base to minimize competing S_N2 reactions. youtube.com

Rearrangement Reactions

A notable rearrangement reaction relevant to the structural framework of 2-(2,6-dimethylphenoxy)ethan-1-ol is the Claisen rearrangement . This is a begellhouse.combegellhouse.com-sigmatropic rearrangement that occurs when an allyl aryl ether is heated. wikipedia.org While 2-(2,6-dimethylphenoxy)ethan-1-ol itself does not undergo a Claisen rearrangement, its allyl ether derivative, allyl 2,6-dimethylphenyl ether, does.

Upon heating, allyl 2,6-dimethylphenyl ether rearranges to form 4-allyl-2,6-dimethylphenol. begellhouse.combegellhouse.comacs.org The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state. acs.org The allyl group migrates from the ether oxygen to the para position of the aromatic ring. This reaction is driven by the formation of a more stable phenol (B47542). The kinetics of this rearrangement have been found to be first-order. acs.org The use of solid acid catalysts can facilitate this rearrangement under heterogeneous conditions. begellhouse.combegellhouse.com

Kinetic and Thermodynamic Aspects of Reactivity

The rates and equilibrium positions of the reactions involving 2-(2,6-dimethylphenoxy)ethan-1-ol are governed by kinetic and thermodynamic factors.

For nucleophilic substitution and elimination reactions , the nature of the leaving group, the strength of the nucleophile or base, the solvent, and the temperature all play crucial roles in determining the reaction pathway and rate. For instance, S_N2 reactions are favored by good nucleophiles and aprotic polar solvents, while E2 reactions are favored by strong, sterically hindered bases. libretexts.org

In the context of the Claisen rearrangement of the related allyl 2,6-dimethylphenyl ether, kinetic studies have shown the reaction to be first-order, indicating a unimolecular process in the rate-determining step. acs.org The rearrangement is thermodynamically driven by the formation of the more stable aromatic phenol from the less stable allyl ether. The apparent activation energy for the Claisen rearrangement of allyl-2,6-dimethylphenyl ether over a solid superacid catalyst has been determined to be 8.4 kcal/mol. begellhouse.com

Below is a table summarizing the key reactive sites and potential transformations of 2-(2,6-Dimethylphenoxy)ethan-1-ol and its derivatives.

| Reactive Site | Reaction Type | Reagents/Conditions | Expected Product(s) | Mechanism |

| Aromatic Ring (para-position) | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | 4-Substituted-2-(2,6-dimethylphenoxy)ethan-1-ol | S_EAr |

| Hydroxyl Group | Nucleophilic Substitution (as tosylate) | Nucleophile (e.g., Nu⁻) | Substituted product | S_N2 |

| Hydroxyl Group Derivative (e.g., Tosylate) | Elimination | Strong, bulky base | 2,6-Dimethylphenoxyethene | E2 |

| Allyl Ether Derivative | Claisen Rearrangement | Heat, Acid catalyst | 4-Allyl-2,6-dimethylphenol | begellhouse.combegellhouse.com-Sigmatropic Rearrangement |

Spectroscopic and Advanced Structural Characterization of 2 2,6 Dimethylphenoxy Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds, including 2-(2,6-dimethylphenoxy)ethan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(2,6-dimethylphenoxy)ethan-1-ol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the methylene (B1212753) protons of the ethoxy group, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the structural assignment.

Table 1: Predicted ¹H NMR Data for 2-(2,6-Dimethylphenoxy)ethan-1-ol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.8 - 7.1 | Multiplet | 3H |

| O-CH₂ | ~3.8 | Triplet | 2H |

| CH₂-OH | ~3.7 | Triplet | 2H |

| OH | Variable | Singlet (broad) | 1H |

| Ar-CH₃ | ~2.2 | Singlet | 6H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(2,6-dimethylphenoxy)ethan-1-ol will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Data for 2-(2,6-Dimethylphenoxy)ethan-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | ~155 |

| C-CH₃ (Aromatic) | ~130 |

| CH (Aromatic) | ~128 |

| CH (Aromatic) | ~124 |

| O-CH₂ | ~70 |

| CH₂-OH | ~61 |

| Ar-CH₃ | ~16 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Advanced 2D NMR and Heteronuclear Correlation Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced 2D NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These techniques provide a comprehensive and unambiguous picture of the molecular structure of 2-(2,6-dimethylphenoxy)ethan-1-ol and its derivatives.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental formula of 2-(2,6-dimethylphenoxy)ethan-1-ol, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₁₀H₁₄O₂, the expected monoisotopic mass is approximately 166.0994 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the structural elucidation of compounds through controlled fragmentation. In the context of 2-(2,6-dimethylphenoxy)ethan-1-ol, an LC-MS/MS analysis would involve the ionization of the parent molecule, followed by the selection of the parent ion and its subsequent fragmentation. The resulting fragment ions provide a "fingerprint" that can confirm the identity of the compound and offer insights into its structural components.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive analytical technique used to probe the molecular vibrations of a compound. By analyzing the interaction of a molecule with electromagnetic radiation, specific functional groups can be identified, providing a molecular "fingerprint." For 2-(2,6-Dimethylphenoxy)ethan-1-ol and its derivatives, infrared (IR) and Raman spectroscopy are complementary methods that offer detailed insights into their molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption of specific frequencies corresponds to the vibrations of particular bonds and functional groups within the molecule.

The IR spectrum of 2-(2,6-Dimethylphenoxy)ethan-1-ol is characterized by several key absorption bands that confirm the presence of its primary functional groups: the hydroxyl (-OH) group, the ether (C-O-C) linkage, the substituted benzene (B151609) ring, and alkyl (C-H) groups.

O-H Stretch: A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding between molecules in the sample.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the methyl and ethanolic groups are observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

Aromatic C=C Stretches: The presence of the 2,6-disubstituted benzene ring gives rise to characteristic C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching vibrations are anticipated. The stretching of the aryl ether C-O bond (Ar-O-CH₂) is expected to produce a strong band around 1200-1260 cm⁻¹. The stretching of the alcohol C-O bond (CH₂-OH) typically appears as a strong band in the 1050-1150 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption frequencies for 2-(2,6-Dimethylphenoxy)ethan-1-ol.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | C₆H₃ | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850-2970 | Medium-Strong |

| C=C Stretch (Aromatic Ring) | C₆H₃ | 1450-1600 | Medium-Strong |

| C-O-C Stretch (Aryl Ether) | Ar-O-C | 1200-1260 | Strong |

| C-O Stretch (Primary Alcohol) | -CH₂-OH | 1050-1150 | Strong |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser source. rug.nl When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. rug.nl This energy difference, known as the Raman shift, provides information about the vibrational modes of the molecule.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR spectroscopy. rug.nl For 2-(2,6-Dimethylphenoxy)ethan-1-ol, Raman spectroscopy would be highly effective in characterizing the vibrations of the aromatic ring and the carbon backbone.

Symmetric Aromatic Ring Breathing: A very strong and sharp band, characteristic of the symmetric "breathing" mode of the substituted benzene ring, is expected around 1000 cm⁻¹.

Alkyl Group Vibrations: The C-H bending and stretching modes of the two methyl groups and the ethyl chain are also Raman active.

C-O-C Symmetric Stretch: The symmetric stretching of the ether linkage would also be observable in the Raman spectrum.

In contrast to its strong, broad appearance in the IR spectrum, the O-H stretch is typically a weak band in the Raman spectrum. This complementary nature is a key advantage of using both techniques for comprehensive structural elucidation.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic & Aliphatic) | C₆H₃, -CH₃, -CH₂- | 2800-3100 | Strong |

| Aromatic Ring Breathing (Symmetric) | C₆H₃ | ~1000 | Strong |

| C=C Stretch (Aromatic) | C₆H₃ | 1580-1620 | Medium |

| C-O-C Symmetric Stretch | Ar-O-C | 800-900 | Medium |

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of 2-(2,6-Dimethylphenoxy)ethan-1-ol, which are often solid at room temperature, this method is invaluable for unambiguous structural proof and for understanding how molecules arrange themselves in a crystal lattice.

Crystal Structure Determination of 2-(2,6-Dimethylphenoxy)ethan-1-ol Derivatives

The process of crystal structure determination begins with growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

For derivatives of 2-(2,6-Dimethylphenoxy)ethan-1-ol, single-crystal X-ray diffraction analysis would reveal:

The exact conformation of the phenoxy-ethan-ol backbone, including the torsion angles that define the spatial relationship between the aromatic ring and the side chain.

Precise bond lengths and angles for every part of the molecule, confirming the connectivity and geometry.

The stereochemistry of the molecule if chiral centers are present in its derivatives.

Studies on structurally related compounds, such as those containing phenolate (B1203915) and ethane-diyl linkers, demonstrate that X-ray diffraction can reveal complex coordination environments and molecular geometries. researchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography provides critical information about how molecules interact with each other in the solid state. These intermolecular interactions govern the crystal packing, which in turn influences the physical properties of the material, such as melting point, solubility, and stability.

For 2-(2,6-Dimethylphenoxy)ethan-1-ol and its derivatives, the primary intermolecular interaction is expected to be hydrogen bonding. The hydroxyl group (-OH) can act as both a hydrogen bond donor and an acceptor, leading to the formation of chains or more complex networks of molecules within the crystal.

Other significant interactions that can be elucidated include:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. researchgate.net The geometry of this stacking (e.g., parallel-displaced or T-shaped) can be precisely determined from the crystal structure.

C-H···π Interactions: Weak hydrogen bonds can form between C-H groups (from the methyl or ethyl moieties) and the electron-rich π-system of the aromatic ring.

Analysis of the crystal structures of similar molecules has shown that a combination of strong hydrogen bonds and weaker interactions like π-π stacking plays a crucial role in building three-dimensional supramolecular frameworks. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. It is an essential tool for assessing the purity of a synthesized compound like 2-(2,6-Dimethylphenoxy)ethan-1-ol and for isolating it from reaction byproducts or starting materials. The choice of chromatographic technique depends on the properties of the compound, such as its volatility and polarity.

Gas Chromatography (GC): For volatile and thermally stable compounds like 2-(2,6-Dimethylphenoxy)ethan-1-ol, gas chromatography is a highly effective analytical method. In GC, the sample is vaporized and injected into a long, thin column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds that interact weakly with the stationary phase travel faster and elute first. The retention time—the time it takes for a compound to pass through the column—is a characteristic identifier for a given set of conditions. By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). For a moderately polar compound like 2-(2,6-Dimethylphenoxy)ethan-1-ol, reversed-phase HPLC is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The non-polar compound interacts with the non-polar stationary phase and is retained, while more polar impurities would elute more quickly. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds with different polarities can be effectively separated.

The following table summarizes the primary chromatographic techniques applicable to 2-(2,6-Dimethylphenoxy)ethan-1-ol.

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Application |

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase in a gaseous mobile phase. | Polysiloxane-based (e.g., DB-5, HP-5ms) or Polyethylene glycol (WAX) | Inert gas (e.g., Helium, Nitrogen, Hydrogen) | Purity assessment, quantitative analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | C18 or C8 bonded silica (B1680970) (Reversed-Phase) | Mixture of water with acetonitrile or methanol | Purity assessment, preparative separation |

Computational Chemistry and Theoretical Investigations of 2 2,6 Dimethylphenoxy Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic distribution and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 2-(2,6-Dimethylphenoxy)ethan-1-ol, DFT studies would typically be employed to determine its optimized geometric structure, vibrational frequencies (for comparison with infrared and Raman spectroscopy), and electronic properties such as frontier molecular orbital energies (HOMO and LUMO). These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic signatures.

A typical DFT study on 2-(2,6-Dimethylphenoxy)ethan-1-ol would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization. The results would yield precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Illustrative DFT-Calculated Properties for 2-(2,6-Dimethylphenoxy)ethan-1-ol (Note: The following data is illustrative of typical DFT output and not from a published study on this specific molecule.)

| Property | Illustrative Value | Description |

| Total Energy | -537.45 Hartree | The total electronic energy of the optimized molecule. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of the molecule's kinetic stability. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they can provide highly accurate predictions of molecular properties.

For 2-(2,6-Dimethylphenoxy)ethan-1-ol, ab initio calculations are particularly useful for accurately predicting properties like atomic charges and electron correlation effects. A study on the related precursor, 2,6-dimethylphenol (B121312), utilized ab initio calculations to determine atomic charges in different electronic states, providing insight into reaction mechanisms. A similar approach for 2-(2,6-Dimethylphenoxy)ethan-1-ol would reveal how the electron density is distributed across the aromatic ring, the ether oxygen, and the hydroxyl group, which is critical for understanding its intermolecular interactions and reactivity.

Illustrative Ab Initio Calculated Atomic Charges (Mulliken) for 2-(2,6-Dimethylphenoxy)ethan-1-ol (Note: This data is hypothetical and for illustrative purposes only.)

| Atom | Illustrative Charge (e) |

| Phenolic Oxygen (O-ether) | -0.58 |

| Ethanolic Oxygen (O-hydroxyl) | -0.75 |

| Hydroxyl Hydrogen (H-hydroxyl) | +0.42 |

| Aromatic C (para to ether) | -0.21 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxyethanol side chain in 2-(2,6-Dimethylphenoxy)ethan-1-ol means the molecule can exist in multiple spatial arrangements, or conformations. Understanding the preferred conformations and the energy barriers between them is essential for predicting its physical and biological properties.

Conformational analysis involves systematically exploring the potential energy surface of a molecule as a function of its rotatable bonds. For 2-(2,6-Dimethylphenoxy)ethan-1-ol, the key dihedral angles are along the C-O and C-C bonds of the side chain. Computational methods can map the energy changes associated with the rotation around these bonds to identify low-energy, stable conformers. Studies on similar flexible molecules show that gauche and anti conformations often represent energy minima. The presence of the bulky 2,6-dimethylphenyl group imposes significant steric constraints, which heavily influences the accessible conformational space. Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen can stabilize specific conformers, a phenomenon well-suited for computational investigation.

Illustrative Conformational Analysis of 2-(2,6-Dimethylphenoxy)ethan-1-ol (Note: This data is hypothetical and for illustrative purposes.)

| Conformer Description | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Feature |

| Global Minimum | ~60° (gauche) | 0.0 | Stabilized by intramolecular H-bond. |

| Local Minimum | ~180° (anti) | +1.5 | Extended conformation, no H-bond. |

| Rotational Barrier | ~120° | +4.2 | Transition state between conformers. |

The surrounding environment, particularly the solvent, can significantly alter the conformational equilibrium of a molecule. Molecular dynamics (MD) simulations and continuum solvent models (like the Self-Consistent Reaction Field theory) are used to investigate these effects.

MD simulations model the explicit interactions between the solute (2-(2,6-Dimethylphenoxy)ethan-1-ol) and a large number of solvent molecules over time. This allows for the observation of how solvent polarity and hydrogen-bonding capacity affect conformational preferences. In a non-polar solvent, conformers stabilized by intramolecular hydrogen bonds might be favored. Conversely, in a polar, protic solvent like water, the molecule's hydroxyl group would form strong hydrogen bonds with the solvent, potentially disrupting the intramolecular bond and favoring more extended, open conformations. These simulations provide a dynamic picture of how the molecule behaves in a realistic chemical environment.

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states, intermediates, and determine the activation energies that govern reaction rates.

For 2-(2,6-Dimethylphenoxy)ethan-1-ol, potential reactions of interest could include oxidation of the primary alcohol, ether cleavage, or electrophilic aromatic substitution. A computational study of a reaction mechanism, for instance, the oxidation of the alcohol to an aldehyde, would proceed by:

Optimizing the geometries of the reactant, the oxidizing agent, and the final products.

Searching for the transition state structure that connects the reactants and products. This is a first-order saddle point on the potential energy surface.

Calculating the vibrational frequencies to confirm the nature of all stationary points (minima for reactants/products, one imaginary frequency for the transition state).

Computing the intrinsic reaction coordinate (IRC) to ensure the identified transition state correctly links the desired reactants and products.

The activation energy (the energy difference between the transition state and the reactants) is the critical value obtained from these calculations, as it directly relates to the feasibility and rate of the reaction.

Illustrative Reaction Profile for a Hypothetical Oxidation Step (Note: This data is hypothetical and for illustrative purposes only.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | 2-(2,6-Dimethylphenoxy)ethan-1-ol + Oxidant | 0.0 |

| Transition State | H-abstraction from the alcohol | +15.8 |

| Product Complex | Resulting aldehyde + Reduced oxidant | -25.2 |

Transition State Characterization and Activation Energy Calculations

In the context of chemical reactions, a transition state represents the highest energy point along the reaction coordinate, a fleeting geometry that is neither reactant nor product. The characterization of this state is crucial for understanding the mechanism of a reaction. For the synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol, likely proceeding through a Williamson ether synthesis-type reaction, computational methods such as Density Functional Theory (DFT) would be employed to locate and characterize the transition state structure. rsc.orgrsc.org This involves calculating the potential energy surface of the reacting system to identify the saddle point corresponding to the transition state.

The activation energy (Ea) is the minimum energy required to initiate the chemical reaction, corresponding to the energy difference between the reactants and the transition state. Quantum mechanical calculations can provide a quantitative measure of this barrier. rsc.org A high activation energy would suggest a slow reaction, while a low activation energy would indicate a more facile process. For the formation of 2-(2,6-Dimethylphenoxy)ethan-1-ol, these calculations would be invaluable for optimizing reaction conditions such as temperature and solvent. aiche.org

A hypothetical reaction for the synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol could involve the reaction of 2,6-dimethylphenoxide with an appropriate electrophile. The table below illustrates the kind of data that would be generated from such a computational study.

Table 1: Hypothetical Activation Energy Data for the Synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kJ/mol) |

| SN2 Reaction | DFT (B3LYP) | 6-31G(d) | PCM (Acetonitrile) | Data not available in literature |

| SN2 Reaction | DFT (B3LYP) | 6-31G(d) | PCM (Methanol) | Data not available in literature |

Investigation of Rate-Limiting Steps and Reaction Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its properties and biological activity. While 2-(2,6-Dimethylphenoxy)ethan-1-ol itself is not chiral, computational studies can be crucial in reactions involving chiral precursors or catalysts. Theoretical models can predict the stereochemical outcome of a reaction by comparing the activation energies of the transition states leading to different stereoisomers. The pathway with the lower activation energy will be the favored one, thus determining the product's stereochemistry.

Quantitative Structure–Property Relationships (QSPR) for Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to correlate the structural features of a molecule with its physicochemical properties. nih.govresearchgate.net These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined properties. Once a robust QSPR model is established, it can be used to predict the properties of new or untested compounds.

For 2-(2,6-Dimethylphenoxy)ethan-1-ol, a QSPR study could predict a range of important physicochemical descriptors. These descriptors can be broadly categorized as constitutional, topological, geometric, and electronic. A predictive QSPR model for a series of related phenoxy ethanol (B145695) compounds could be invaluable in the design of new molecules with tailored properties.

Table 2: Examples of Physicochemical Descriptors for QSPR Studies

| Descriptor Category | Example Descriptors | Predicted Property |

| Constitutional | Molecular Weight, Atom Count | Boiling Point, Density |

| Topological | Wiener Index, Randić Index | Viscosity, Surface Tension |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |

| Electronic | Dipole Moment, Partial Charges | Refractive Index, Polarizability |

While specific QSPR models for 2-(2,6-Dimethylphenoxy)ethan-1-ol are not documented in the literature, the principles of QSPR are well-established and could be readily applied. nih.gov

Advanced Computational Methodologies (e.g., QM/MM Simulations)

For complex chemical systems, particularly those in a solvent or a biological environment, more advanced computational methods are often necessary. One such powerful technique is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulation. nih.govfrontiersin.org In a QM/MM approach, the chemically active part of the system (e.g., the reacting molecules) is treated with a high level of theory (QM), while the surrounding environment (e.g., solvent molecules or a protein active site) is treated with a more computationally efficient method (MM). frontiersin.org

This approach allows for the study of reactions in a much more realistic environment than gas-phase calculations. For 2-(2,6-Dimethylphenoxy)ethan-1-ol, a QM/MM simulation could be used to study its synthesis in a specific solvent, providing a more accurate picture of the reaction energetics and mechanism by explicitly accounting for solvent-solute interactions. nih.gov Furthermore, if this compound were to be studied for its interaction with a biological target, QM/MM simulations would be the method of choice to model its binding and any subsequent chemical transformations within the protein's active site. frontiersin.org

Applications of 2 2,6 Dimethylphenoxy Ethan 1 Ol in Advanced Chemical Synthesis and Materials Science

Strategic Role as a Key Synthetic Intermediate in Complex Molecular Architectures

The reactivity of the terminal hydroxyl group, combined with the stable and bulky 2,6-dimethylphenoxy moiety, makes 2-(2,6-Dimethylphenoxy)ethan-1-ol a crucial starting material or intermediate in multi-step synthetic pathways. It allows for the precise introduction of the (2,6-dimethylphenoxy)ethyl group into larger, more complex molecular frameworks.

Building Block for Substituted Aminoalkanol and Aryloxyaminoalcohol Derivatives

2-(2,6-Dimethylphenoxy)ethan-1-ol is a fundamental precursor for the synthesis of a variety of substituted N-[(dimethylphenoxy)alkyl]aminoalkanols. In a typical synthetic route, the hydroxyl group of the parent alcohol is first converted into a better leaving group, for instance, by halogenation to yield 2-(2,6-Dimethylphenoxy)-1-bromoethane. This activated intermediate can then readily undergo nucleophilic substitution with a wide range of aminoalkanols to produce the desired aryloxyaminoalcohol derivatives. These resulting compounds are investigated for their potential biological activities.

Table 1: General Synthesis of N-[(2,6-dimethylphenoxy)ethyl]aminoalkanol Derivatives

| Reactant 1 | Reactant 2 | Product Structure | Product Class |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol (activated form, e.g., bromo-derivative) | Generic Aminoalkanol (e.g., 1-aminopropan-2-ol) | Substituted Aryloxyaminoalcohol |

Precursor in the Synthesis of Specific Phenoxy-containing Organic Molecules (e.g., Lopinavir-related structures)

In the synthesis of complex pharmaceutical agents, specific structural motifs are often required. The antiretroviral drug Lopinavir contains a (2,6-dimethylphenoxy)acetyl group. The key intermediate for introducing this moiety is (2,6-Dimethylphenoxy)acetic acid. 2-(2,6-Dimethylphenoxy)ethan-1-ol serves as a direct and logical precursor to this critical acid intermediate through the oxidation of its primary alcohol functionality. This transformation provides a reliable pathway to an essential building block in the production of Lopinavir and its related structures. The synthesis of Lopinavir involves the use of (2,6-dimethylphenoxy)acetic acid as a crucial intermediate. atamankimya.com

Table 2: Plausible Synthesis of (2,6-Dimethylphenoxy)acetic Acid

| Precursor | Reaction | Product | Significance |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Oxidation | (2,6-Dimethylphenoxy)acetic acid | Key intermediate for Lopinavir synthesis atamankimya.comatamanchemicals.comatamanchemicals.com |

Intermediate in the Synthesis of Analogues of Known Chemical Entities (e.g., Mexiletine (B70256) intermediates)

The development of analogues of existing drugs is a common strategy for discovering new therapeutic agents with improved properties. Mexiletine, an antiarrhythmic drug, is chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine. connectchemicals.com While Mexiletine itself has a three-carbon (propanamine) chain, 2-(2,6-Dimethylphenoxy)ethan-1-ol is an ideal starting material for creating analogues with a two-carbon (ethanamine) linker between the dimethylphenoxy ring and the amine. By activating the alcohol and reacting it with ammonia (B1221849) or various primary and secondary amines, a library of novel Mexiletine analogues can be synthesized for pharmacological screening. sprchemical.com This approach allows for systematic exploration of the structure-activity relationship by modifying the linker length and the substitution on the amino group.

Table 3: Structural Comparison of Mexiletine and a Potential Analogue

| Compound | Chemical Structure | Backbone | Source of Aryloxy Group |

| Mexiletine | 1-(Phenoxy)propan-2-amine | 2,6-Dimethylphenol (B121312) sprchemical.com | |

| Potential Analogue | 2-(Phenoxy)ethan-1-amine | 2-(2,6-Dimethylphenoxy)ethan-1-ol |

Derivatization for the Development of Novel Functional Materials

Beyond its role in synthesizing discrete molecules, 2-(2,6-Dimethylphenoxy)ethan-1-ol is also employed in materials science. Its bifunctional nature allows it to be incorporated into larger systems, such as polymers, or to be used as a performance-enhancing additive.

Integration into Polymer Synthesis and Polymer Modification

Poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), is a high-performance engineering thermoplastic synthesized via the oxidative polymerization of 2,6-dimethylphenol. The properties of PPE, particularly its thermal stability, can be influenced by its terminal end groups. Due to its structural similarity and its reactive hydroxyl group, 2-(2,6-Dimethylphenoxy)ethan-1-ol can be introduced during polymerization.

It can act as a chain-capping agent, controlling the molecular weight and introducing a stable, hydroxyl-terminated end group. This terminal hydroxyl group can then be used for post-polymerization modifications or to initiate the growth of other polymer blocks, leading to the formation of novel block copolymers with tailored properties.

Utility in the Creation of Specialized Solvents and Chemical Additives

The parent compound, phenoxyethanol (B1677644), is widely used in industrial applications as a coalescing agent in latex paints, a specialty solvent for inks and resins, and a fixative in fragrances. atamanchemicals.com As a substituted derivative, 2-(2,6-Dimethylphenoxy)ethan-1-ol shares these fundamental characteristics but with modified physical properties.

The presence of the two methyl groups on the phenyl ring increases the molecule's lipophilicity and steric bulk compared to phenoxyethanol. This modification can make it a more effective solvent for less polar resins and polymers. As a coalescing agent in coatings, its different evaporation rate and solvency characteristics can be leveraged to achieve optimal film formation in specific formulations. Its amphiphilic nature—possessing both a nonpolar aromatic head and a polar alcohol tail—suggests potential utility as a surfactant or stabilizer in specialized emulsions or as a chemical additive where compatibility between different phases is required.

Design and Synthesis of Novel Reagents Incorporating the 2-(2,6-Dimethylphenoxy)ethyl Moiety

The 2-(2,6-dimethylphenoxy)ethyl moiety, a core component of the compound 2-(2,6-dimethylphenoxy)ethan-1-ol, serves as a crucial structural scaffold in the design and synthesis of novel, high-value chemical reagents. Its unique steric and electronic properties, conferred by the dimethyl-substituted phenyl ring linked to an ethoxy chain, make it a valuable building block, particularly in the field of medicinal chemistry. Researchers have leveraged this moiety to create new molecules with tailored biological activities, most notably in the development of therapeutic agents that target ion channels.

The primary precursor for incorporating this moiety is often 2,6-dimethylphenol (also known as 2,6-xylenol). This compound is used in syntheses to create a variety of derivatives, including the well-known antiarrhythmic drug, Mexiletine. nih.gov The development of Mexiletine and its subsequent analogues provides a compelling case study in the strategic use of the 2,6-dimethylphenoxy group to design new chemical entities with improved pharmacological profiles. benthamdirect.comprobiologists.com

Synthesis of Pharmacologically Active Agents: The Case of Mexiletine Analogues

Mexiletine is a Class IB antiarrhythmic agent that functions as a voltage-gated sodium channel blocker. benthamdirect.com Its chemical structure is 1-(2,6-dimethylphenoxy)-2-propanamine. The synthesis of Mexiletine and its analogues demonstrates a key application of the 2,6-dimethylphenoxy moiety in creating targeted therapeutic reagents.

A general synthetic pathway to create these novel reagents begins with 2,6-dimethylphenol, which is reacted to form an ether linkage with a propanone derivative. This intermediate is then converted to the final amine product through reductive amination. This multi-step synthesis allows for the introduction of various functional groups, leading to the creation of a library of novel analogues.

A representative synthesis for a Mexiletine analogue is outlined in the table below.

Table 1: General Synthesis Scheme for Mexiletine Analogues

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| i | 2,6-Dimethylphenol, Chloroacetone derivative | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, MeOH), Optional: Microwave (MW) irradiation | 1-(2,6-dimethylphenoxy)propan-2-one intermediate |

| ii | 1-(2,6-dimethylphenoxy)propan-2-one intermediate | Reducing agent (e.g., NaBH₃CN), Ammonium (B1175870) acetate (B1210297) (AcONH₄), Solvent (e.g., MeOH) | Substituted 1-(2,6-dimethylphenoxy)-2-propanamine (Mexiletine analogue) |

| iii | Mexiletine analogue (free base) | Gaseous HCl, Anhydrous Et₂O | Hydrochloride salt of the Mexiletine analogue |

This table is a generalized representation based on synthetic routes described for Mexiletine analogues. unifi.it

Design of Novel Reagents for Enhanced Selectivity and Reduced Toxicity

The rationale behind synthesizing analogues of existing drugs like Mexiletine is to improve their therapeutic index—enhancing efficacy while minimizing adverse effects. benthamdirect.com By retaining the essential 2,6-dimethylphenoxy pharmacophore and systematically modifying other parts of the molecule, researchers can investigate structure-activity relationships (SAR). probiologists.com

Studies have focused on creating analogues with different substitution patterns to modulate properties such as potency, selectivity for the target sodium channel, and metabolic stability. probiologists.comunifi.it For instance, replacing the methyl group on the propane (B168953) chain with bulkier substituents or altering the aromatic ring has led to new compounds with distinct pharmacological profiles. unifi.it

Table 2: Examples of Synthesized Mexiletine Analogues and Structural Modifications

| Compound ID | Core Structure | Modification from Mexiletine | Research Focus |

|---|---|---|---|

| Mexiletine (1a) | 2,6-dimethylphenoxy | Reference compound (α-methyl on side chain) | Baseline antiarrhythmic activity |

| Analogue 1b | 2,6-dimethylphenoxy | α-tert-butyl substitution on the side chain | Increased potency and selectivity |

| Analogue 1c | 2,6-diisopropylphenoxy | Isopropyl groups on the phenyl ring instead of methyl | Investigating steric effects on the aromatic ring |

| Analogue 1d | 2,6-dimethylphenoxy | α-ethyl substitution on the side chain | Evaluating the effect of chain length on activity |

| Pyridyl Analogue | Pyridyl-phenyl | Replacement of the phenoxy group with a pyridyl-phenyl moiety | Development of new chemotypes with improved properties |

Data synthesized from research on Mexiletine analogues. probiologists.comunifi.it

These research findings show that the 2,6-dimethylphenoxy group is a foundational element in the rational design of new chemical reagents. Hydroxylated analogues have also been synthesized to probe the structural requirements for sodium channel blocking activity, confirming that specific substitutions can drastically alter a compound's interaction with its biological target. nih.gov The iterative process of synthesis and biological evaluation allows for the fine-tuning of molecular properties, leading to the development of potentially superior therapeutic agents. probiologists.comnih.gov

Environmental Chemistry and Degradation Processes of Aryloxyethanols

Environmental Fate and Persistence Studies of 2-(2,6-Dimethylphenoxy)ethan-1-ol

The environmental fate and persistence of 2-(2,6-Dimethylphenoxy)ethan-1-ol, an aryloxyethanol compound, are governed by a combination of its physicochemical properties and the environmental conditions it encounters. While specific comprehensive environmental fate studies on this particular compound are not extensively detailed in publicly available literature, its structural similarity to other aryloxy compounds, such as certain phenoxy herbicides, allows for informed predictions about its behavior in the environment. The persistence of chemical compounds in the environment is a significant concern due to the potential for long-term exposure and ecotoxicological effects. nih.govjuniperpublishers.com

Key factors influencing its environmental distribution include its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. The presence of both a hydroxyl group and an ether linkage suggests a degree of water solubility, potentially facilitating its transport in aqueous systems. However, the aromatic ring and dimethyl substitution may also lead to sorption onto organic matter in soil and sediment, which can act as a sink and reduce its mobility.

Table 1: Physicochemical Properties of 2-(2,6-Dimethylphenoxy)ethan-1-ol

| Property | Value |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| This data is compiled from general chemical information sources. americanelements.com |

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with water (hydrolysis), sunlight (photolysis), and heat (thermal degradation).

The thermal degradation of aryloxyethanols like 2-(2,6-Dimethylphenoxy)ethan-1-ol involves the breaking of chemical bonds at elevated temperatures. While specific studies on this compound are limited, research on analogous compounds such as 2-methoxyethanol (B45455) (2ME) provides insights into potential pathways. scienceopen.comresearchgate.net The pyrolysis of 2ME, studied using computational methods, indicates that the weakest bonds are typically the C-O and C-C bonds. scienceopen.comresearchgate.net For 2-(2,6-Dimethylphenoxy)ethan-1-ol, thermal stress would likely lead to the cleavage of the ether bond (C-O-C) or the C-C bond in the ethanol (B145695) side chain.

The specific products of thermal degradation would depend on the temperature and the presence of other substances. Plausible pathways could include the formation of 2,6-dimethylphenol (B121312) and ethylene (B1197577) glycol or other rearranged products. High-temperature incineration is a common method for the disposal of organic chemical waste, and understanding these degradation pathways is crucial for ensuring complete destruction and preventing the formation of hazardous byproducts.

Photodegradation is a key abiotic process for the removal of organic compounds from the environment, particularly in surface waters and the atmosphere. This process is initiated by the absorption of ultraviolet (UV) radiation from sunlight. The aromatic ring in 2-(2,6-Dimethylphenoxy)ethan-1-ol is a chromophore, meaning it can absorb light in the UV spectrum.

Upon absorbing UV light, the molecule can be excited to a higher energy state, leading to various photochemical reactions. These can include direct photolysis, where the molecule itself breaks apart, or indirect photolysis, where other substances in the environment that have absorbed light (photosensitizers) react with the compound.

Studies on structurally similar compounds, like 2-hydroxyacetophenone, have shown that they can be photostable under certain conditions. conicet.gov.ar However, other compounds can undergo reactions like cyclodimerization or cleavage reactions upon UV irradiation. conicet.gov.ar For 2-(2,6-Dimethylphenoxy)ethan-1-ol, potential photodegradation pathways could involve the cleavage of the ether bond or oxidation of the aromatic ring, leading to the formation of phenols and other degradation products. The efficiency of photodegradation would be influenced by factors such as water depth, turbidity, and the presence of dissolved organic matter which can both inhibit light penetration and act as a photosensitizer.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The ether linkage in 2-(2,6-Dimethylphenoxy)ethan-1-ol is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis can be accelerated. The hydrolysis of the ether bond would yield 2,6-dimethylphenol and ethylene glycol.

Biotic Degradation Mechanisms and Microbial Metabolism in Ecosystems